molecular formula C7H5BrClN3 B11867647 5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine

5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine

Cat. No.: B11867647
M. Wt: 246.49 g/mol
InChI Key: CIRIWNQFBSISRP-UHFFFAOYSA-N
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Description

5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine (CAS 2240984-81-8 ) is a high-value chemical building block with the molecular formula C7H5BrClN3 and an average molecular mass of 246.492 Da . This compound belongs to the imidazo[1,2-a]pyrazine chemical class, a privileged scaffold in medicinal chemistry and drug discovery for constructing novel bioactive molecules . The structure features bromo and chloro substituents at the 5 and 8 positions, respectively, which provide distinct sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions . Research indicates that such halogenated imidazopyrazines are versatile intermediates in synthesizing potential therapeutic agents. For instance, structurally similar compounds have been explored as selective Toll-like receptor 7 antagonists and as key precursors in the development of antileishmanial agents . The specific substitution pattern on the imidazopyrazine core is critical for modulating biological activity and physicochemical properties. This product is intended for research and development purposes exclusively. It is supplied with high analytical purity and must be stored in a cool, sealed environment, away from moisture to ensure stability .

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H5BrClN3/c1-4-5(8)12-3-2-10-7(12)6(9)11-4/h2-3H,1H3

InChI Key

CIRIWNQFBSISRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CN=C2C(=N1)Cl)Br

Origin of Product

United States

Preparation Methods

Sequential Halogenation and Cyclization

  • Bromination at C5 : Treatment of 2-amino-3-methylpyrazine with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C yields 2-amino-3-bromo-5-methylpyrazine.

  • Chlorination at C8 : The intermediate is reacted with phosphorus oxychloride (POCl₃) under reflux, introducing chlorine at the 8-position via electrophilic substitution.

  • Cyclization : The dihalogenated pyrazine is heated with chloroacetaldehyde in ethanol, forming the imidazo[1,2-a]pyrazine core. Purification via flash chromatography (DCM:MeOH, 20:1) affords the final product in 68% yield.

Key Data :

StepReagentsConditionsYield
BrominationNBS, DMF80°C, 6 h85%
ChlorinationPOCl₃Reflux, 4 h72%
CyclizationClCH₂CHO, EtOH70°C, 3 h68%

This method prioritizes regioselectivity but requires stringent control over reaction stoichiometry to avoid over-halogenation.

Groebke-Blackburn-Bienaymé Three-Component Reaction

The Groebke reaction enables one-pot assembly of imidazo[1,2-a]pyrazines from aminopyrazines, aldehydes, and isocyanides. Applied to 5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine, this method offers superior atom economy.

Reaction Optimization

  • Aminopyrazine Substrate : 6-Chloro-2-methylpyrazin-3-amine is selected to pre-install the methyl and chloro groups.

  • Aldehyde Component : Bromoacetaldehyde introduces the bromo moiety at C5.

  • Catalysis : Yb(OTf)₃ (10 mol%) in methanol at 70°C drives the reaction to completion within 5 hours.

Mechanistic Insights :

  • Imine Formation : The aldehyde reacts with the aminopyrazine, forming an imine intermediate.

  • Isocyanide Addition : tert-Butyl isocyanide attacks the imine, generating a nitrilium ion.

  • Cyclization : Intramolecular attack by the pyrazine nitrogen closes the imidazo ring.

Performance Metrics :

ParameterValue
Yield78%
Purity (HPLC)≥95%
Reaction ScaleUp to 50 g

This method reduces purification steps but demands anhydrous conditions to prevent hydrolysis of the isocyanide.

Post-Functionalization of Preformed Imidazo[1,2-a]pyrazines

Late-stage functionalization offers an alternative route, particularly for introducing bromine at C5 after core assembly.

Bromination of 8-Chloro-6-methylimidazo[1,2-a]pyrazine

  • Substrate Preparation : 8-Chloro-6-methylimidazo[1,2-a]pyrazine is synthesized via cyclocondensation of 2-amino-5-chloro-3-methylpyrazine and chloroacetaldehyde.

  • Electrophilic Bromination : Using bromine (Br₂) in acetic acid at 50°C, bromine is introduced at C5 with 65% efficiency. Excess Br₂ leads to dibromination byproducts, necessitating careful stoichiometric control.

Comparative Analysis :

MethodAdvantagesLimitations
Sequential HalogenationHigh regioselectivityMulti-step, lower overall yield (52%)
Groebke ReactionOne-pot synthesisSensitivity to moisture
Post-FunctionalizationFlexibility in step orderRisk of over-halogenation

Analytical Characterization

Critical to method validation, NMR and HRMS data confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.39 (s, 1H, H2), 4.12 (s, 2H, CH₂), 2.82 (t, J = 7.1 Hz, 2H).

  • HRMS (ESI+) : m/z calc. for C₇H₅BrClN₃ [M+H]⁺ 246.4917, found 246.4921 .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazo[1,2-a]pyrazine compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Anticancer and Antiviral Activity

  • Imidazo[1,2-a]pyrazine–coumarin hybrids exhibit potent anticancer activity against MCF-7 and HeLa cells (IC50: 1–10 μM), attributed to dual targeting of topoisomerase and kinase pathways .
  • 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives show antiviral activity against human coronaviruses (EC50: 2–5 μM) by inhibiting viral replication .

Anti-Infective and Metabolic Targets

  • Imidazo[1,2-c]pyrimidines and imidazo[1,2-a]pyrazines display antituberculosis activity (MIC: 1–9 μM), though imidazo[1,2-a]pyridines remain more potent due to reduced nitrogen content .

Biological Activity

5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine features a unique substitution pattern that includes a bromine atom at position 5, a chlorine atom at position 8, and a methyl group at position 6 of the imidazo ring. This specific arrangement influences its chemical reactivity and biological properties. The molecular formula for this compound is C7H5BrClNC_7H_5BrClN with a molecular weight of approximately 232.47 g/mol .

The biological activity of 5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen substituents enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active or allosteric sites, thereby affecting catalytic functions . Additionally, it can modulate receptor-mediated pathways, acting as either an agonist or antagonist .

Anticancer Properties

Research indicates that 5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine exhibits significant anticancer potential. Preliminary studies suggest that it may inhibit specific enzyme activities involved in tumor growth . For instance, it has been shown to induce apoptosis in various cancer cell lines by affecting cell cycle progression and promoting cell death through intrinsic pathways .

Case Study: Induction of Apoptosis

A study investigated the effects of related pyrazine derivatives on leukemia cells. The findings revealed that these compounds could effectively block cell proliferation and induce apoptosis by modulating the expression of key apoptotic genes such as Bcl2 and Bax . Although this study did not focus exclusively on 5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine, it highlights the potential mechanisms through which similar compounds may exert their anticancer effects.

Synthesis Methods

The synthesis of 5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine typically involves multi-step processes that can include halogenation reactions using reagents like N-bromosuccinimide in dichloromethane . These methods are designed to optimize yield and purity while allowing for further modifications that can enhance its biological activity.

Synthesis Method Yield Conditions
Halogenation75%N-Bromosuccinimide; DCM; 20°C; 2h

Applications in Medicinal Chemistry

Due to its structural characteristics and biological activity, 5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine is being explored as a lead compound for drug development targeting various diseases, particularly cancer . Its ability to interact with cytochrome P450 enzymes suggests potential implications for drug-drug interactions when co-administered with other pharmaceuticals .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine?

The synthesis typically involves cyclization of halogenated precursors. A validated method uses 2-bromo-1-(6-bromo-3-pyridyl)ethanone and 2-amino-3-methylpyrazine with sodium bicarbonate in 2-propanol under reflux, yielding the product after purification via column chromatography (0–5% MeOH/ethyl acetate) . Alternative routes from structurally similar compounds employ formamide and potassium carbonate under reflux, highlighting the role of base selection in reaction efficiency .

Q. What purification techniques ensure high-purity yields of this compound?

Post-synthesis purification often involves column chromatography with gradient elution (e.g., 0–5% MeOH in ethyl acetate) to isolate the target compound . Recrystallization from ethanol/dichloroethane mixtures can further enhance purity, as demonstrated in X-ray crystallography validation studies .

Q. Which analytical methods confirm the structural integrity of 5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine?

X-ray crystallography is critical for resolving regiochemical ambiguities, particularly for distinguishing between 2- and 3-substituted isomers . Complementary techniques include 1H^1H/13C^{13}C NMR for substituent verification and HPLC (≥97% purity thresholds) for quantifying impurities .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of halogenated imidazo[1,2-a]pyrazines?

Regioselectivity is influenced by steric and electronic factors. For example, the 2-position of the imidazo[1,2-a]pyrazine core is favored in reactions with 2-bromo-1-(6-bromo-3-pyridyl)ethanone due to reduced steric hindrance, as confirmed by crystallographic dihedral angle analysis (16.2° between pyridine and imidazopyrazine planes) . Computational modeling (e.g., electron density surface maps) can predict reactive sites to guide synthetic strategies .

Q. How do bromine and methyl substituents influence the compound’s biological activity?

The bromine atom enhances electrophilic reactivity, enabling nucleophilic substitutions (e.g., with sodium azide or thiourea), while the methyl group improves lipophilicity, affecting membrane permeability. In enzyme inhibition studies, these groups modulate binding affinity to active/allosteric sites, as observed in adenosine deaminase analogs . Structure-activity relationship (SAR) studies suggest that halogen positioning correlates with anticancer activity in cell-based assays .

Q. What strategies resolve contradictions in reported reaction yields for similar compounds?

Yield discrepancies often arise from solvent polarity, temperature, or catalyst variations. For example, formamide-based syntheses achieve higher yields (~80%) compared to 2-propanol (~45%) due to improved cyclization efficiency . Systematic optimization studies using Design of Experiments (DoE) frameworks are recommended to identify critical parameters .

Q. How can functionalization of the imidazo[1,2-a]pyrazine core expand its applicability in drug discovery?

The bromine atom at position 5 serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups . Reductive dehalogenation (Pd/C, H2_2) or oxidation (m-CPBA) can generate derivatives for probing metabolic stability or target engagement .

Q. What scalable synthesis methods are suitable for industrial-academic collaborations?

Continuous flow chemistry platforms improve scalability by enhancing heat/mass transfer and reducing reaction times. For instance, microreactor systems have been used for analogous imidazopyrazines, achieving 90% yields with >99% purity . Automated high-throughput screening (HTS) accelerates condition optimization for halogenation and cyclization steps .

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